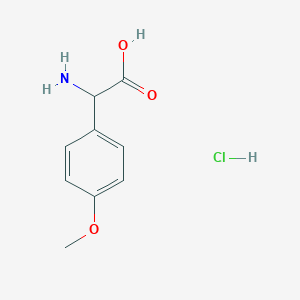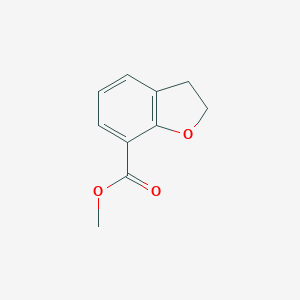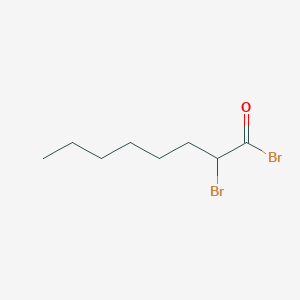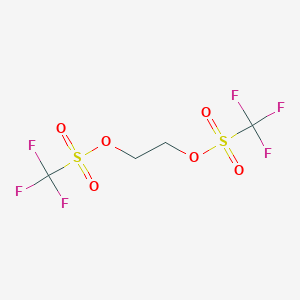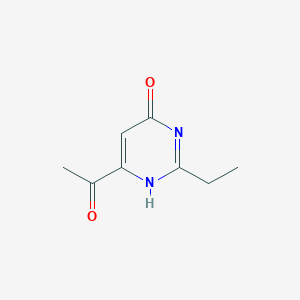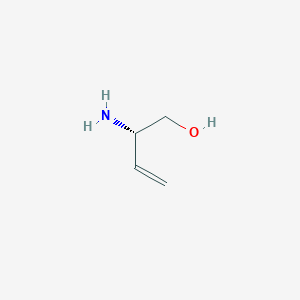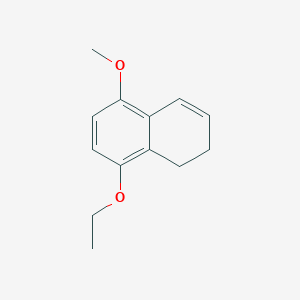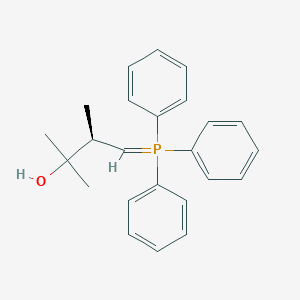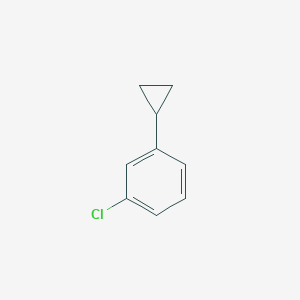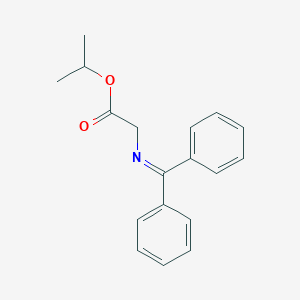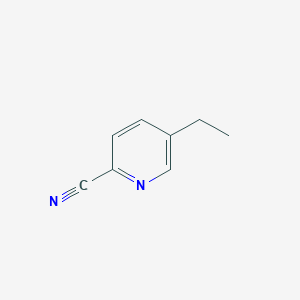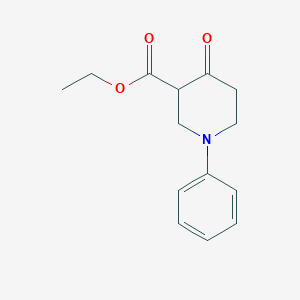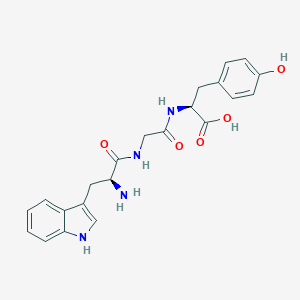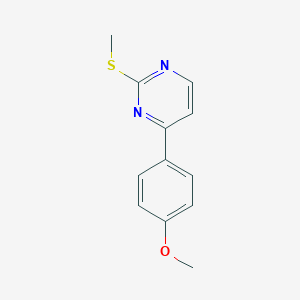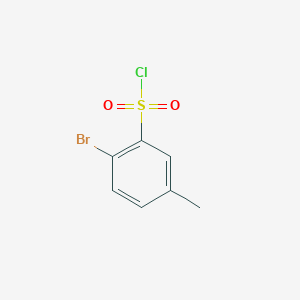
2-Bromo-5-methylbenzene-1-sulfonyl chloride
概要
説明
2-Bromo-5-methylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H6BrClO2S . It has a molecular weight of 269.54 g/mol .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-methylbenzene-1-sulfonyl chloride is1S/C7H6BrClO2S/c1-5-2-3-6 (8)4-7 (5)12 (9,10)11/h2-4H,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
2-Bromo-5-methylbenzene-1-sulfonyl chloride is a white to off-white liquid or fused solid at room temperature . It has a flash point of 155.2 . It has a computed XLogP3-AA value of 3, indicating its lipophilicity .科学的研究の応用
Synthesis and Antibacterial Activity
Research has demonstrated the utility of 2-Bromo-5-methylbenzene-1-sulfonyl chloride in the synthesis of biologically active compounds. For instance, it has been employed in the creation of 1,2,4-triazole derivatives with notable antibacterial properties and surface activity. These derivatives have shown effectiveness as antimicrobial agents and could be used as surface active agents, indicating a broad spectrum of application in both pharmaceuticals and chemical industries (El-Sayed, 2006).
Chemical Synthesis Efficiency
Another study highlights its role in the efficient synthesis of higher 1-bromoalkanes through a simple process involving monobromination of α,ω-diol followed by esterification and coupling reactions. This method presents a streamlined approach to producing 1-bromoalkanes, crucial intermediates in organic synthesis, showcasing the compound's versatility in facilitating chemical transformations (Wei, 2012).
Radical Bromination Processes
The compound has also been studied for its role in solvent-dependent radical bromination processes. Utilizing 2-Bromo-5-methylbenzene-1-sulfonyl chloride in such reactions allows for improved yields and reproducibility, particularly when acetonitrile is used to avoid chlorinated solvents. This research provides valuable insights into optimizing bromination reactions, which are fundamental in the synthesis of various aromatic compounds (Quartara et al., 2006).
Hydrolysis Reaction Studies
Investigations into the hydrolysis of sulfonyl chlorides, including 2-Bromo-5-methylbenzene-1-sulfonyl chloride, have provided insights into the influence of halogen atoms on solvation effects. Such studies are crucial for understanding the reactivity and stability of sulfonyl chlorides in different solvent mixtures, with implications for their use in various hydrolysis reactions (Ivanov et al., 2004).
Enzyme Inhibition and Molecular Docking
2-Bromo-5-methylbenzene-1-sulfonyl chloride has been instrumental in synthesizing sulfonamides with enzyme inhibitory activities. Research into these compounds reveals their potential as α-glucosidase and acetylcholinesterase inhibitors, offering pathways for developing new therapeutic agents. Molecular docking studies further support the in vitro enzyme inhibition data, highlighting the compound's application in drug discovery (Abbasi et al., 2019).
Safety And Hazards
特性
IUPAC Name |
2-bromo-5-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCDMNSVQJUZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569253 | |
| Record name | 2-Bromo-5-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methylbenzene-1-sulfonyl chloride | |
CAS RN |
141113-98-6 | |
| Record name | 2-Bromo-5-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

